3,5-Bis(trifluoromethyl)phenylhydrazine

概要

説明

3,5-Bis(trifluoromethyl)phenylhydrazine is a useful research compound. Its molecular formula is C8H6F6N2 and its molecular weight is 244.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and pH Measurement Applications

- Trifluoromethylazoles Synthesis and pH Analysis : The compound is used in the synthesis of various trifluoromethylazoles, which have potential applications in measuring pH in biological media using 19F NMR spectroscopy. This study highlights the diverse pH range (1-13) of the compounds synthesized, excluding triazole (Jones, Branch, Thompson, & Threadgill, 1996).

Antimicrobial Applications

- Antimicrobial Activities of Novel Derivatives : Novel derivatives involving 3,5-Bis(trifluoromethyl)phenylhydrazine have been synthesized and demonstrated to possess antimicrobial properties, signifying their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Pigment Synthesis

- Benzidine Yellow Type Pigment : It has been used in synthesizing 3,5-bis(m- or m,m′-di-substituted-p-aminophenyl)-n-amino-1,2,4-triazole for Benzidine Yellow type pigments, demonstrating improved thermal stability and a slight blue shift in absorption maximum compared to traditional Benzidine Yellow (Matsukawa, Setsune, Takagi, & Kitao, 1982).

Biogenic Amine Analysis

- Biogenic Amine Determination : The compound has been effectively used as a reagent for the derivatization and determination of biogenic amines in beverages via LC-MS/MS and 19F NMR, showcasing its utility in analytical chemistry (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Antibacterial Applications

- Synthesis and Antibacterial Activity : Research involving the synthesis of novel pyrazoline derivatives has indicated their significant antibacterial activities, underlining the compound's role in the development of new antibacterial substances (Demir, Gürdere, Ceylan, & Budak, 2017).

Dye Synthesis and pH Sensing

- pH Sensing Dye Synthesis : The compound has been utilized in synthesizing a BOPHY dye, which serves as an effective pH probe due to its significant fluorescence increase upon protonation, making it useful in pH sensing applications (Jiang, Su, Yue, Li, Yu, Zhang, Sun, & Xiao, 2015).

Chemical Safety and Reactivity

- Grignard Reagent Preparation and Safety : The compound has been studied for the safe and reliable preparation of Grignard reagents, with significant emphasis on safety considerations due to potential detonation risks (Leazer, Cvetovich, Tsay, Dolling, Vickery, & Bachert, 2003).

Polymer Synthesis

- Polyimide Synthesis with Fluorine and Phosphine Oxide : It plays a role in the synthesis of novel polyimides containing fluorine and phosphine oxide, indicating its importance in the development of materials with unique properties like high thermal stability and low birefringence (Jeong, Kim, & Yoon, 2001).

作用機序

Target of Action

The primary target of 3,5-Bis(trifluoromethyl)phenylhydrazine is the respiratory system . It has also been used in the synthesis of a triazine-based covalent organic framework , which suggests potential interactions with organic frameworks in biological systems.

Mode of Action

It has been shown to have a significant effect on thediffusion of polysulfides in lithium-sulfur batteries when used as a modifier in a triazine-based covalent organic framework . This suggests that the compound may interact with its targets by altering their diffusion properties.

Biochemical Pathways

Its ability to suppress the diffusion of polysulfides suggests that it may impact pathways involvingpolysulfide compounds .

Pharmacokinetics

Safety data indicates that it may be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

Its use in the synthesis of a triazine-based covalent organic framework that suppresses the diffusion of polysulfides suggests that it may have a significant impact oncellular diffusion processes .

Action Environment

Environmental factors likely play a role in the action, efficacy, and stability of this compound. Safety data recommends keeping the compound in a dry, cool, and well-ventilated place , suggesting that humidity, temperature, and ventilation can affect its stability and potency.

Safety and Hazards

特性

IUPAC Name |

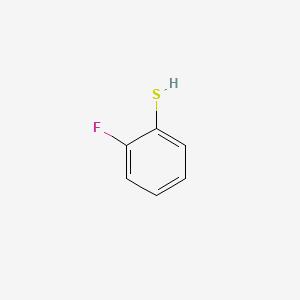

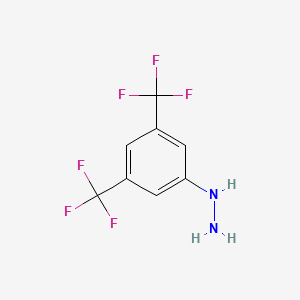

[3,5-bis(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULWACKZBGBRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335106 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-35-1 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Bis(trifluoromethyl)phenylhydrazine interact with formaldehyde and what happens after this interaction?

A1: this compound acts as a derivatizing agent. It reacts with formaldehyde to form a stable hydrazone derivative. [, ] This derivative is much more amenable to analysis by gas chromatography (GC) techniques, such as GC coupled with electron capture detection (ECD) or GC coupled with mass spectrometry (MS). This derivatization step is crucial because formaldehyde itself is volatile and difficult to analyze directly. []

Q2: What is the structural characterization of this compound, including its molecular formula and weight?

A2: The molecular formula for this compound is C8H6F6N2. Its molecular weight is 260.15 g/mol. While the provided research doesn't delve into detailed spectroscopic data, one could anticipate characteristic signals in techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy due to the presence of the aromatic ring, trifluoromethyl groups, and the hydrazine moiety.

Q3: What are the advantages of using this compound over existing methods for formaldehyde detection?

A3: Research suggests that using this compound offers several advantages for measuring airborne formaldehyde:

- High Sensitivity: When coupled with GC-ECD analysis, this compound demonstrates a low detection limit of 74 ng formaldehyde per sample. [] This sensitivity is crucial for monitoring formaldehyde levels in various settings.

- Good Correlation with Established Methods: Field studies show that formaldehyde measurements using this compound correlate well with established methods like 2,4-dinitrophenylhydrazine derivatization and the NIOSH method 3500. []

- Sample Stability: Spiked samples treated with this compound exhibit stability for at least 7 days when stored at -20 °C, indicating good sample integrity for subsequent analysis. []

Q4: What analytical methods and techniques are employed to utilize this compound for formaldehyde analysis?

A4: The research highlights the following analytical workflow:

- Derivatization: Airborne formaldehyde is trapped and derivatized using this compound coated onto silica solid phase extraction cartridges. [] This step converts formaldehyde into a stable and easily analyzable derivative.

- Gas Chromatography: The derivatized samples are then analyzed using gas chromatography. Two detection methods are discussed:

- Electron Capture Detection (ECD): This highly sensitive method is particularly well-suited for halogenated compounds like the this compound derivative, enabling low-level formaldehyde detection. []

- Mass Spectrometry (MS) with Selected Ion Monitoring (SIM): GC-MS/SIM offers an alternative approach by selectively monitoring specific ions associated with the this compound-formaldehyde derivative, providing further confirmation of the analyte. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。